Evodol

Vue d'ensemble

Description

L'évodol est un composé limonoidique isolé des fruits d'Evodia rutaecarpa, une plante appartenant à la famille des Rutacées . Il est connu pour ses propriétés anti-inflammatoires et a montré une activité inhibitrice sur la production d'oxyde nitrique dans les macrophages activés par le lipopolysaccharide . De plus, l'évodol possède une activité larvicide contre les moustiques tigres asiatiques .

Méthodes De Préparation

Voies de synthèse et conditions de réaction

L'évodol peut être synthétisé par le biais de diverses réactions chimiques impliquant les composés précurseurs présents dans l'Evodia rutaecarpa. La voie de synthèse implique généralement l'isolement du composé à partir de la matière végétale, suivi d'une purification par des techniques chromatographiques. Les conditions de réaction comprennent souvent l'utilisation de solvants organiques et des paramètres de température et de pression spécifiques pour garantir la stabilité et la pureté du composé.

Méthodes de production industrielle

La production industrielle de l'évodol implique l'extraction à grande échelle des fruits d'Evodia rutaecarpa. Le processus comprend le séchage des fruits, leur broyage en une poudre fine et l'utilisation de solvants tels que l'éthanol ou le méthanol pour l'extraction. L'extrait est ensuite soumis à diverses étapes de purification, notamment la filtration, l'évaporation et la cristallisation, afin d'obtenir de l'évodol pur.

Analyse Des Réactions Chimiques

Types de réactions

L'évodol subit plusieurs types de réactions chimiques, notamment :

Oxydation : L'évodol peut être oxydé pour former divers dérivés oxydés.

Réduction : Les réactions de réduction peuvent convertir l'évodol en ses formes réduites.

Substitution : L'évodol peut participer à des réactions de substitution où des groupes fonctionnels sont remplacés par d'autres groupes.

Réactifs et conditions courants

Oxydation : Les agents oxydants courants comprennent le permanganate de potassium et le peroxyde d'hydrogène.

Réduction : Des agents réducteurs tels que le borohydrure de sodium et l'hydrure de lithium et d'aluminium sont utilisés.

Substitution : Des réactifs comme les halogènes et les agents alkylants sont couramment utilisés.

Principaux produits formés

Applications de la recherche scientifique

L'évodol a un large éventail d'applications en recherche scientifique, notamment :

Mécanisme d'action

L'évodol exerce ses effets principalement par l'inhibition de la production d'oxyde nitrique dans les macrophages activés . Il cible l'enzyme oxyde nitrique synthase, réduisant ainsi la production d'oxyde nitrique, un médiateur clé de l'inflammation . De plus, l'évodol s'est avéré inactiver le cytochrome P450 3A, une enzyme impliquée dans le métabolisme des médicaments .

Applications De Recherche Scientifique

Evodol has a wide range of scientific research applications, including:

Chemistry: Used as a lead compound in the synthesis of new chemical entities with potential therapeutic properties.

Medicine: Investigated for its potential use in treating inflammatory diseases and as a natural insecticide.

Industry: Utilized in the development of natural pesticides and other agricultural products.

Mécanisme D'action

Evodol exerts its effects primarily through the inhibition of nitric oxide production in activated macrophages . It targets the enzyme nitric oxide synthase, thereby reducing the production of nitric oxide, a key mediator of inflammation . Additionally, this compound has been shown to inactivate cytochrome P450 3A, an enzyme involved in drug metabolism .

Comparaison Avec Des Composés Similaires

Composés similaires

Limonine : Un autre limonoidique possédant des propriétés anti-inflammatoires et larvicides similaires.

Évodiamine : Un composé présent dans l'Evodia rutaecarpa ayant des activités anti-inflammatoires et anticancéreuses.

Rutaécarpine : Connu pour ses effets cardiovasculaires et anti-inflammatoires.

Unicité de l'évodol

L'évodol est unique en raison de son activité inhibitrice spécifique sur la production d'oxyde nitrique et son inactivation basée sur le mécanisme du cytochrome P450 3A . Ces propriétés en font un composé précieux pour la recherche sur l'inflammation et le métabolisme des médicaments.

Activité Biologique

Evodol, a compound derived from the traditional medicinal plant Evodia rutaecarpa, has garnered attention for its diverse biological activities. This article provides a comprehensive overview of this compound's pharmacological properties, mechanisms of action, and potential therapeutic applications based on recent research findings.

Chemical Structure and Properties

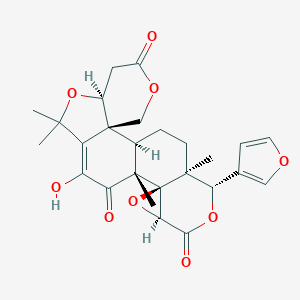

This compound is a monoterpenoid compound characterized by its unique chemical structure, which contributes to its various biological activities. Its molecular formula is C₁₁H₁₄O₃, and it is structurally related to other bioactive compounds found in Evodia rutaecarpa. The compound exhibits a range of pharmacological properties, making it a subject of interest in both traditional and modern medicine.

1. Anticancer Activity

This compound has demonstrated significant anticancer effects in various studies. For instance, in vitro assays have shown that this compound can inhibit the proliferation of cancer cells, including human mouth epidermal carcinoma (KB) and colon adenocarcinoma (HT-29) cells. The half-maximal inhibitory concentration (IC50) values for this compound were reported as follows:

| Cell Line | IC50 (µg/ml) |

|---|---|

| KB | 2.48 ± 0.24 |

| HT-29 | 6.92 ± 0.49 |

These results indicate that this compound possesses potent antiproliferative properties against specific cancer cell lines, suggesting its potential as an anticancer agent .

2. Cardiovascular Effects

Recent studies have explored the cardiac safety profile of this compound and its derivatives, particularly concerning their proarrhythmic effects. Research utilizing human induced pluripotent stem cell-derived cardiomyocytes (hiPSC-CMs) revealed that extracts containing this compound can prolong action potential duration and induce early afterdepolarizations, which are indicators of proarrhythmic risk. The presence of hERG inhibitors such as dehydroevodiamine (DHE) in these extracts was linked to significant torsadogenic risks comparable to known high-risk drugs .

3. Antimicrobial Activity

This compound exhibits antimicrobial properties against various pathogens. Studies have shown that it possesses larvicidal activity against mosquito larvae with a lethal concentration (LC50) value of 32.43 μg/ml, highlighting its potential use in vector control . Additionally, this compound has been evaluated for its antifungal and antibacterial activities, further supporting its role as a natural antimicrobial agent.

The biological activities of this compound are mediated through several mechanisms:

- Inhibition of Enzymatic Activity : this compound has been shown to inhibit cytochrome P450 enzymes, particularly CYP3A, which plays a crucial role in drug metabolism .

- Induction of Apoptosis : In cancer cells, this compound triggers apoptotic pathways, leading to cell death through intrinsic and extrinsic mechanisms.

- Modulation of Ion Channels : this compound affects ion channel activity in cardiomyocytes, influencing cardiac contractility and electrical stability.

Case Studies

Several case studies have highlighted the therapeutic potential of this compound:

- A study investigating the antiproliferative effects of various extracts containing this compound demonstrated significant reductions in cell viability across multiple cancer cell lines.

- Research on the cardiac effects of herbal products containing this compound showed that careful monitoring is necessary due to potential arrhythmogenic effects.

Future Directions

The exploration of this compound's biological activity is ongoing, with future research focusing on:

- Clinical Trials : Conducting clinical trials to evaluate the safety and efficacy of this compound in human populations.

- Mechanistic Studies : Further elucidating the molecular mechanisms underlying its anticancer and cardioprotective effects.

- Formulation Development : Developing formulations that enhance the bioavailability and therapeutic efficacy of this compound.

Propriétés

IUPAC Name |

(1R,2R,7S,13R,14R,16S,19S,20S)-19-(furan-3-yl)-11-hydroxy-9,9,13,20-tetramethyl-4,8,15,18-tetraoxahexacyclo[11.9.0.02,7.02,10.014,16.014,20]docos-10-ene-5,12,17-trione | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C26H28O9/c1-22(2)17-16(28)18(29)24(4)13(25(17)11-32-15(27)9-14(25)34-22)5-7-23(3)19(12-6-8-31-10-12)33-21(30)20-26(23,24)35-20/h6,8,10,13-14,19-20,28H,5,7,9,11H2,1-4H3/t13-,14-,19-,20+,23-,24-,25-,26+/m0/s1 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

SNGHLUWTFLYPMT-JPRNBFAHSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC1(C2=C(C(=O)C3(C(C24COC(=O)CC4O1)CCC5(C36C(O6)C(=O)OC5C7=COC=C7)C)C)O)C | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Isomeric SMILES |

C[C@@]12CC[C@H]3[C@]([C@@]14[C@H](O4)C(=O)O[C@H]2C5=COC=C5)(C(=O)C(=C6[C@@]37COC(=O)C[C@@H]7OC6(C)C)O)C | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C26H28O9 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID60904237 | |

| Record name | Evodol | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID60904237 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

484.5 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

22318-10-1 | |

| Record name | Evodol | |

| Source | CAS Common Chemistry | |

| URL | https://commonchemistry.cas.org/detail?cas_rn=22318-10-1 | |

| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |

| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |

| Record name | Glaucin C | |

| Source | ChemIDplus | |

| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0022318101 | |

| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |

| Record name | Evodol | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID60904237 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Q1: What is Evodol and where is it found?

A1: this compound is a furanoid compound primarily isolated from the fruits of Evodia rutaecarpa, a plant commonly used in traditional Chinese medicine. [, , ]

Q2: How does this compound interact with cytochrome P450 3A (CYP3A)?

A2: this compound acts as a mechanism-based inactivator of CYP3A. [] This means it requires metabolic activation by CYP3A to exert its inhibitory effect. The inactivation process is time-, concentration-, and NADPH-dependent. []

Q3: What is the mechanism of CYP3A inactivation by this compound?

A3: this compound is bioactivated by CYP3A enzymes, primarily CYP3A4 and 2C9, forming a reactive intermediate, cis-butene-1,4-dial (BDA). [] This BDA intermediate then covalently binds to the CYP3A enzyme, leading to its irreversible inactivation. []

Q4: Is there evidence for the formation of the BDA intermediate?

A4: Yes, the BDA intermediate generated during this compound metabolism was successfully trapped using glutathione and N-acetyl-lysine in microsomal incubations. These adducts were then characterized by high-resolution mass spectrometry (HR-MS). []

Q5: Does glutathione protect against this compound-induced CYP3A inactivation?

A5: Interestingly, the addition of glutathione, a common scavenger of reactive metabolites, did not prevent the inactivation of CYP3A by this compound. [] This suggests that the BDA intermediate formed is likely formed within the active site of CYP3A, limiting the access of glutathione for detoxification.

Q6: Are there other compounds that modulate this compound's effect on CYP3A?

A6: Co-incubation with Ketoconazole, a known CYP3A inhibitor, was found to decrease the inactivation of CYP3A by this compound. [] This further supports the role of CYP3A in the bioactivation of this compound.

Q7: What are the implications of this compound's interaction with CYP3A?

A7: The inhibition of CYP3A by this compound has important clinical implications. Since CYP3A is involved in the metabolism of a wide range of drugs, co-administration of this compound with drugs metabolized by CYP3A could lead to increased drug levels in the body, potentially resulting in adverse effects or toxicity. []

Q8: What is the structure of this compound?

A8: this compound is a limonoid, a class of highly oxygenated triterpenoids. [] Its chemical structure was first elucidated in 1968. [] While its exact molecular formula and weight are not provided in these research abstracts, they can be readily obtained from chemical databases like PubChem.

Q9: How is this compound absorbed and transported in the body?

A9: Studies using a Caco-2 cell monolayer model, an in vitro model of the human intestinal epithelium, have shown that this compound exhibits high permeability and is likely absorbed mainly through passive diffusion. []

Q10: Have there been studies on this compound's effects on other organisms?

A10: Research has demonstrated that this compound, along with other compounds isolated from Evodia rutaecarpa, exhibits nematocidal activity against the root-knot nematode Meloidogyne incognita. [] Furthermore, this compound also demonstrated larvicidal activity against the mosquito species Aedes albopictus. []

Q11: What other biological activities have been reported for this compound?

A11: this compound, along with other limonoids, has shown inhibitory effects on nitric oxide (NO) production in lipopolysaccharide-activated RAW264.7 macrophages, suggesting potential anti-inflammatory activity. []

Q12: Are there any known structural analogs of this compound?

A12: Yes, several structural analogs of this compound, such as limonin, rutaevin, and shihulimonin A, have been isolated from Evodia rutaecarpa and other related plant species. [, , , , ] These compounds often differ in the substituents on their core limonoid structure.

Q13: Has the relationship between the structure of this compound and its biological activity been investigated?

A13: While specific structure-activity relationship (SAR) studies for this compound are not detailed in the provided abstracts, research on related limonoids indicates that the presence and configuration of specific functional groups on the core structure can significantly influence their biological activities. [] For example, the presence of a 5β-H configuration in certain limonoids was found to enhance their inhibitory activity on NO production. []

Q14: What analytical techniques are commonly used to study this compound?

A14: Various analytical techniques, including nuclear magnetic resonance (NMR) spectroscopy, infrared (IR) spectroscopy, mass spectrometry (MS), ultraviolet-visible (UV-Vis) spectroscopy, and high-performance liquid chromatography (HPLC), are routinely employed for the isolation, structural elucidation, and quantification of this compound. [, , , ]

Avertissement et informations sur les produits de recherche in vitro

Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.